molecular formula C5F10S2 B14154650 3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane CAS No. 24345-54-8

3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane

Cat. No.: B14154650
CAS No.: 24345-54-8
M. Wt: 314.2 g/mol
InChI Key: ATAOCNOWBRUFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane is a fluorinated organic compound characterized by the presence of sulfur atoms in its ring structure. This compound is part of a class of chemicals known for their unique properties, including high thermal stability and resistance to chemical reactions, making them valuable in various industrial applications.

Preparation Methods

The synthesis of 3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane typically involves the reaction of fluorinated precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of fluorinated alkenes and sulfur dichloride in the presence of a catalyst to facilitate the ring closure and formation of the dithiepane structure. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfur-sulfur bonds and formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as amines or alkoxides, leading to the formation of substituted dithiepane derivatives.

Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but often include a variety of functionalized dithiepane derivatives.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it useful in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological membranes and proteins.

    Industry: Its high thermal stability and resistance to chemical degradation make it suitable for use in high-performance coatings, lubricants, and specialty polymers.

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfur atoms can form reversible covalent bonds with thiol groups in proteins, modulating their activity and function.

Comparison with Similar Compounds

3,3,4,4,5,5,6,6,7,7-Decafluoro-1,2-dithiepane can be compared with other fluorinated dithiepane compounds such as:

These compounds share similar fluorinated structures but differ in their specific functional groups and applications. The unique combination of sulfur and fluorine atoms in this compound provides distinct chemical properties, making it particularly valuable in applications requiring high stability and reactivity.

Properties

CAS No.

24345-54-8

Molecular Formula

C5F10S2

Molecular Weight

314.2 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7-decafluorodithiepane

InChI

InChI=1S/C5F10S2/c6-1(7)2(8,9)4(12,13)16-17-5(14,15)3(1,10)11

InChI Key

ATAOCNOWBRUFGN-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(SSC(C1(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.